Anti‑HCV Activity Equivalence: Sofosbuvir 13CD3 vs. Unlabeled Sofosbuvir
The incorporation of ¹³C and d₃ into the Sofosbuvir scaffold does not alter its antiviral potency. In side‑by‑side testing using an HCV replicon assay, the labeled analog (Sofosbuvir 13CD3) exhibited anti‑HCV activity indistinguishable from that of the unlabeled parent (Sofosbuvir, PSI‑7977), confirming that the isotopic label does not perturb pharmacologic function [1]. This equivalence is critical for ensuring that the internal standard behaves identically to the analyte in biological matrices.
| Evidence Dimension | Anti‑HCV activity in replicon assay |
|---|---|
| Target Compound Data | Equivalent to unlabeled Sofosbuvir (no significant difference observed) |
| Comparator Or Baseline | Unlabeled Sofosbuvir (PSI‑7977), EC₅₀ = 92 nM (reported in literature) |
| Quantified Difference | 0 (within experimental variability) |
| Conditions | HCV replicon assay, cell culture |
Why This Matters
For scientists procuring a SIL‑IS for quantitative bioanalysis, this equivalence guarantees that the labeled compound will not introduce kinetic isotope effects that could distort concentration measurements relative to the unlabeled drug in vivo.
- [1] Chun, B.-K., Du, J., Zhang, H.-R., Chang, W., Ross, B. S., Jiang, Y., Bao, D., Espiritu, C. L., Keilman, M., Micolochick Steuer, H. M., Furman, P. A., & Sofia, M. J. (2011). Synthesis of Stable Isotope Labeled Analogs of the Anti-Hepatitis C Virus Nucleotide Prodrugs PSI-7977 and PSI-352938. Nucleosides, Nucleotides & Nucleic Acids, 30(11), 886–896. View Source
